[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol
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Overview
Description
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol is an organic compound with the molecular formula C13H10F2O. It is a versatile small molecule scaffold used in various research and industrial applications . The compound features a methanol group attached to a phenyl ring, which is further substituted with fluorine atoms at specific positions, making it a fluorinated aromatic alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol typically involves the reaction of fluorinated benzene derivatives under controlled conditions. One common method includes the use of fluorobenzene and benzaldehyde derivatives, followed by reduction reactions to introduce the methanol group . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to various receptors and enzymes, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [4-Fluorophenyl]methanol
- [3-Fluorophenyl]methanol
- [4-Fluoro-3-phenyl]methanol
Uniqueness
Compared to similar compounds, [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol stands out due to its dual fluorination, which imparts unique chemical and physical properties. This dual fluorination can enhance its stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol, often abbreviated as FFPM, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and potential applications of FFPM, supported by data tables and case studies.
FFPM is characterized by the presence of fluorine atoms which enhance its lipophilicity and biological activity. Its chemical structure can be represented as follows:
Enzyme Inhibition
FFPM has demonstrated inhibitory effects on several key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Monoamine Oxidase-A (MAO-A) : This enzyme is involved in the degradation of neurotransmitters. Inhibition may have implications for mood disorders and depression.
Enzyme | Activity | Potential Implications |
---|---|---|
Acetylcholinesterase (AChE) | Inhibitory | Alzheimer’s disease treatment |
Monoamine Oxidase-A (MAO-A) | Inhibitory | Treatment of depression |
Anti-inflammatory Properties
Research indicates that FFPM exhibits anti-inflammatory properties both in vitro and in vivo. These properties suggest its potential use in treating various inflammatory diseases, potentially reducing symptoms associated with conditions like arthritis and other chronic inflammatory disorders.
Cytotoxicity
FFPM has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may exhibit selective toxicity towards certain cancer cells, indicating potential as a chemotherapeutic agent. For instance, it has shown cytotoxic effects against DU145 prostate cancer cells .
The mechanism by which FFPM exerts its biological effects involves several pathways:
- Interaction with Enzymes : By inhibiting enzymes like AChE and MAO-A, FFPM alters neurotransmitter levels, which can influence mood and cognitive functions.
- Cytotoxic Pathways : FFPM may induce apoptosis in cancer cells through the generation of reactive intermediates that bind to DNA and disrupt essential cellular processes such as replication and transcription .
Case Studies
Recent studies have highlighted the biological relevance of FFPM:
- A study published in Bioconjugate Chemistry demonstrated that FFPM could serve as a bioorthogonal agent for imaging applications, showcasing its versatility beyond traditional therapeutic uses .
- Another investigation focused on the compound's anti-inflammatory effects, revealing significant reductions in inflammation markers in animal models treated with FFPM, suggesting potential therapeutic applications for inflammatory diseases.
Properties
IUPAC Name |
[3-fluoro-5-(4-fluorophenyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHDPGZHKCDJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CO)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-09-7 |
Source
|
Record name | [3-fluoro-5-(4-fluorophenyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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